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4-Nitrophenyl alpha-D-Glucuronide - 71484-85-0

4-Nitrophenyl alpha-D-Glucuronide

Catalog Number: EVT-1712638
CAS Number: 71484-85-0
Molecular Formula: C12H13NO9
Molecular Weight: 315.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Nitrophenyl α-D-Glucopyranoside

Compound Description: 4-Nitrophenyl α-D-glucopyranoside is a chromogenic substrate commonly used in enzymatic assays for α-glucosidases. Upon hydrolysis by α-glucosidase, it releases 4-nitrophenol, a yellow-colored compound that can be spectrophotometrically detected [, ]. This allows for the quantification of α-glucosidase activity.

4-Nitrophenyl-α-D-maltoheptaoside

Compound Description: 4-Nitrophenyl-α-D-maltoheptaoside is a chromogenic substrate employed in enzymatic assays for α-amylase [, ]. Similar to 4-Nitrophenyl α-D-Glucuronide, the release of 4-nitrophenol upon enzymatic hydrolysis allows for the quantification of α-amylase activity.

p-Nitrophenyl α-D-Mannopyranoside

Compound Description: p-Nitrophenyl α-D-mannopyranoside is a compound used to investigate the binding affinities and specificities of lectins like concanavalin A (Con A) [, , ]. Its interaction with Con A is studied using techniques like NMR spectroscopy and molecular modeling to understand carbohydrate recognition by lectins.

2-Chloro-4-Nitrophenyl-α-D-maltotrioside (CNP-G3)

Compound Description: 2-Chloro-4-Nitrophenyl-α-D-maltotrioside serves as a substrate for α-amylase in enzymatic assays [, , , , , , ]. It allows for studying enzyme kinetics, inhibition, and the effects of various factors on α-amylase activity.

Overview

4-Nitrophenyl alpha-D-glucuronide is a synthetic compound widely utilized in biochemical research, particularly as a substrate for enzyme assays. It is a derivative of glucuronic acid, characterized by the presence of a nitrophenyl group at the para position. This compound is primarily used to study the activity of alpha-glucuronidases, enzymes that hydrolyze glucuronides.

Source and Classification

The compound is classified under glucuronides and is identified by its Chemical Abstracts Service number 71484-85-0. Its molecular formula is C_{12}H_{13}N_{O}_9, with a molecular weight of approximately 315.23 g/mol .

Synthesis Analysis

Methods

The synthesis of 4-nitrophenyl alpha-D-glucuronide typically involves the reaction of glucuronic acid with 4-nitrophenol. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid group of glucuronic acid, allowing it to react with the hydroxyl group of 4-nitrophenol .

Technical Details

  • Reagents: Glucuronic acid, 4-nitrophenol, dicyclohexylcarbodiimide (DCC).
  • Conditions: The reaction usually requires specific temperature and pH conditions to optimize yield and purity.
  • Purification: Post-synthesis, the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level typically above 97% .
Molecular Structure Analysis

Data

  • CAS Number: 71484-85-0
  • Purity: ≥ 97% (HPLC) .
Chemical Reactions Analysis

Reactions

4-Nitrophenyl alpha-D-glucuronide primarily participates in hydrolysis reactions catalyzed by alpha-glucuronidases. The hydrolysis results in the release of glucuronic acid and 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods.

Technical Details

  • Enzyme Activity Measurement: The absorbance change at wavelengths between 400 nm and 420 nm is monitored to assess enzyme activity .
  • Kinetics: The Michaelis-Menten kinetics can be applied to analyze the enzyme's affinity for this substrate, providing important parameters such as K_m and V_{max} .
Mechanism of Action

The mechanism of action for 4-nitrophenyl alpha-D-glucuronide involves its interaction with alpha-glucuronidase enzymes. Upon binding to the active site of the enzyme, the substrate undergoes hydrolysis, leading to the cleavage of the glycosidic bond. This process can be summarized as follows:

  1. Substrate Binding: The substrate binds to the enzyme's active site.
  2. Hydrolysis Reaction: Water molecules participate in breaking the glycosidic bond.
  3. Product Release: The products, glucuronic acid and 4-nitrophenol, are released.

This enzymatic process is crucial for understanding drug metabolism and detoxification pathways in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Solubility: Soluble in water at concentrations up to 100 mg/mL .
  • Stability: Stable for over five years under recommended storage conditions (< -10 °C) .

Chemical Properties

  • pH Stability Range: Optimal activity observed in neutral to slightly alkaline conditions.
  • Reactivity: Reacts specifically with alpha-glucuronidases without significant interference from other glycosidases .
Applications

4-Nitrophenyl alpha-D-glucuronide serves several significant purposes in scientific research:

  • Enzyme Assays: Used as a colorimetric substrate for measuring alpha-glucuronidase activity in various biological samples.
  • Biochemical Research: Valuable in studies focusing on drug metabolism, particularly in understanding how drugs are conjugated and excreted via glucuronidation pathways.
  • Diagnostic Applications: Potential use in clinical diagnostics for assessing liver function or detecting certain diseases associated with altered glucuronidase activity .
Enzymological Applications in α-Glucuronidase Research

Substrate Specificity and Kinetic Profiling of α-Glucuronidases

4-Nitrophenyl α-D-glucuronide (PNP-α-GlcUA) serves as a premier chromogenic substrate for probing the specificity and kinetics of α-glucuronidases. This synthetic compound enables precise quantification of enzyme activity through the release of 4-nitrophenol, which generates a yellow chromophore detectable at 400–420 nm upon hydrolysis [1] [6]. Kinetic studies using PNP-α-GlcUA have revealed critical differences in substrate preferences across α-glucuronidase isoforms. Notably, research on a snail-derived enzyme demonstrated a 135-fold higher catalytic efficiency (kcat/Km) for PNP-α-GlcUA (Km = 0.13 mM) compared to 4-O-methyl-D-glucuronosyl-xylose (Km = 17.6 mM), highlighting its exceptional specificity for non-methylated glucuronide conjugates [1].

Table 1: Kinetic Parameters of Snail α-Glucuronidase with Various Substrates

SubstrateKm (mM)Vmax (μmol/min/mg)
4-Nitrophenyl α-D-glucuronide0.133.21
2-O-α-D-Glucuronosyl-D-xylose0.330.089
2-O-(4-O-Me-α-D-Glucuronosyl)-xylose17.60.094
O-α-D-Glucuronosyl-α-D-glucuronide0.360.015

Source: Kawabata et al. (1996) as cited in Megazyme [1]

These findings underscore PNP-α-GlcUA's role in characterizing enzyme-substrate interactions, particularly its superior binding affinity and turnover rates compared to natural xylan-derived oligosaccharides. The compound's reliability in continuous spectrophotometric assays facilitates high-throughput screening of α-glucuronidase inhibitors and activators under varied physiological conditions [1] [4].

Mechanistic Insights into α-Glucuronidase-Catalyzed Hydrolysis

Crystallographic studies utilizing PNP-α-GlcUA analogs have elucidated the catalytic mechanism of α-glucuronidases. Geobacillus stearothermophilus α-glucuronidase complexes reveal a retaining double-displacement mechanism involving two critical glutamic acid residues (Glu285 and Glu386) [7]. The substrate docks into a deep pocket where Glu285 acts as a nucleophile, attacking the anomeric carbon to form a covalent glucuronyl-enzyme intermediate. Concurrently, Glu386 protonates the glycosidic oxygen of the aglycone (e.g., 4-nitrophenol). In the second step, water hydrolyzes this intermediate, releasing free glucuronic acid while retaining the α-configuration at the anomeric center [7].

Table 2: Key Active-Site Residues in α-Glucuronidase Hydrolysis

ResidueRoleFunctional Consequence of Mutation
Glu285NucleophileLoss of hydrolytic activity
Glu386Acid/base catalyst100-fold reduced kcat
Tyr294Transition-state stabilizerImpaired substrate binding
Asp152Hydrogen bonding to C6 carboxyl groupDisrupted substrate orientation

PNP-α-GlcUA's non-hydrolyzable aglycone group (4-nitrophenol) enables trapping of intermediate states in mutant enzymes (e.g., E386Q), providing crystallographic "snapshots" of the catalytic pathway [7]. This structural insight explains the enzyme's strict specificity for glucuronic acid over other uronic acids, governed by hydrogen bonding between active-site residues and the substrate's C6 carboxyl moiety [7].

Thermostable α-Glucuronidases: Structural and Functional Adaptations

PNP-α-GlcUA has been instrumental in characterizing thermostable α-glucuronidases from extremophiles. Thermotoga maritima Agu4B retains >80% activity with PNP-α-GlcUA as substrate after 1 hour at 80°C – a property critical for industrial processes [1]. Structural analyses reveal that thermostability correlates with:

  • Hydrophobic core compaction: Enhanced van der Waals interactions within the (β/α)8 TIM barrel fold
  • Surface loop reduction: Shorter surface loops decrease solvent-accessible unfolding initiation sites
  • Ion pair networks: Clustered salt bridges stabilize peripheral helices [1] [7]

Table 3: Properties of Thermostable α-Glucuronidases Characterized Using PNP-α-GlcUA

Enzyme SourceOptimal pHOptimal Temp (°C)Half-life at 80°CSpecific Activity (U/mg)
Thermotoga maritima Agu4B6.0–7.080>60 min18.7*
Geobacillus stearothermophilus6.56530 min42.3*

Activity measured with PNP-α-GlcUA as substrate [1] [7]

These enzymes exhibit unusual kinetic stability when assayed with PNP-α-GlcUA, maintaining Michaelis-Menten kinetics even at supra-optimal temperatures. This stability enables their application in biomass conversion at industrial processing temperatures, where they remove glucuronic acid side chains from xylan without rapid denaturation [1].

Metal Ion Cofactor Requirements and Activation Mechanisms

Kinetic profiling using PNP-α-GlcUA has identified essential cofactor dependencies in diverse α-glucuronidases. Thermotoga maritima Agu4B exhibits an absolute requirement for Mn2+ and thiol compounds (e.g., DTT) when assayed with PNP-α-GlcUA [1]. Key findings include:

  • Divalent cation specificity: Mn2+ > Co2+ > Ni2+ (Ca2+ or Mg2+ show no activation)
  • Synergistic activation: NAD+ enhances activity by 40% in Mn2+-saturated systems
  • Cofactor roles: Mn2+ stabilizes the carboxylate group orientation of PNP-α-GlcUA, while thiols maintain reduced cysteine residues near the active site [1]

Table 4: Cofactor Effects on α-Glucuronidase Activity Using PNP-α-GlcUA

CofactorConcentrationRelative Activity (%)Proposed Mechanism
None-0Baseline
MnCl21 mM100Substrate orientation
DTT5 mM120Cysteine redox maintenance
NAD+0.2 mM140*Allosteric transition stabilization

Combined with Mn2+ and DTT [1]

This metal dependence differentiates Agu4B from mesophilic α-glucuronidases (e.g., snail enzyme), which lack divalent cation requirements. PNP-α-GlcUA-based assays further demonstrate that cofactor removal triggers irreversible inactivation, confirming their structural versus catalytic roles. Such insights guide the development of optimized assay systems for industrial enzyme applications [1] [4].

Properties

CAS Number

71484-85-0

Product Name

4-Nitrophenyl alpha-D-Glucuronide

IUPAC Name

(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid

Molecular Formula

C12H13NO9

Molecular Weight

315.23 g/mol

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1

InChI Key

QSUILVWOWLUOEU-GBVMLCMLSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O

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